2-(4-Ethoxyphenyl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethoxyphenyl)ethanethioamide is an organic compound with the molecular formula C10H13NOS It is a thioamide derivative, characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an ethanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)ethanethioamide typically involves the reaction of 4-ethoxybenzaldehyde with thioacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the thioamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Ethoxyphenyl)ethanethioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)ethanethioamide
- 2-(4-Methylphenyl)ethanethioamide
- 2-(4-Chlorophenyl)ethanethioamide
Uniqueness
2-(4-Ethoxyphenyl)ethanethioamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethoxy group may provide distinct pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H13NOS |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)ethanethioamide |
InChI |
InChI=1S/C10H13NOS/c1-2-12-9-5-3-8(4-6-9)7-10(11)13/h3-6H,2,7H2,1H3,(H2,11,13) |
InChI Key |
ZZCRGMAXXFCDMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.